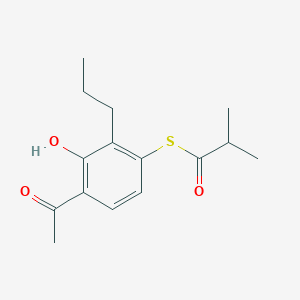

![molecular formula C10H13Cl2N3S B1391740 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1240527-54-1](/img/structure/B1391740.png)

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride

Descripción general

Descripción

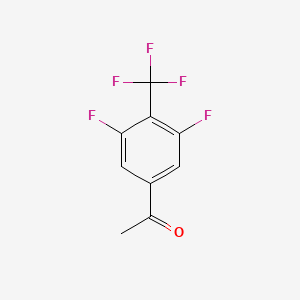

“2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride” is a chemical compound with the molecular weight of 278.2 . It’s a powder form substance .

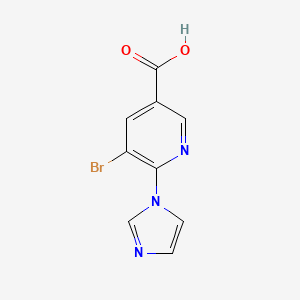

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3S.2ClH/c11-4-1-10-13-9 (7-14-10)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2;2*1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms in the molecule.Physical And Chemical Properties Analysis

The compound is a powder form substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.Aplicaciones Científicas De Investigación

Tautomeric Properties and Electronic Structure Analysis : The compound exhibits dynamic tautomerism and divalent N(I) character, as evidenced in N-(Pyridin-2-yl)thiazol-2-amines, a class of compounds to which it belongs. Quantum chemical analysis has shown the presence of competitive isomeric structures and electron-donating properties in these molecules (Bhatia, Malkhede, & Bharatam, 2013).

Structural Characterization and Hydrogen Bonding Patterns : This compound has been structurally characterized, revealing distinct protonation sites and intermolecular hydrogen bonding patterns. These findings are crucial in understanding the molecular conformations and interactions within the compound (Böck et al., 2021).

Use in Synthesizing Biologically Potent Compounds : It has been used in the synthesis of biologically potent molecules. For instance, N-(Pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized from related thioureas using an oxidative C–S bond formation strategy (Mariappan et al., 2016).

Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities. For example, novel derivatives like 5-Arylazothiazole and Pyrazolo[1,5-a] Pyrimidine demonstrated effectiveness against various microorganisms (Abdelhamid et al., 2010).

Corrosion Inhibition : It has been evaluated as a corrosion inhibitor, particularly for copper in acidic solutions. Experimental and theoretical studies have demonstrated its effectiveness in this role, offering insights into its interaction with metal surfaces (Farahati et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various biochemical pathways and processes .

Mode of Action

It has been suggested that it may interact with its targets through both physisorption and chemisorption . This means that the compound may form physical bonds (through weak intermolecular forces) and chemical bonds (through sharing or transfer of electrons) with its targets .

Biochemical Pathways

It’s worth noting that similar compounds have been found to influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s adsorption characteristics have been studied, and it has been found to exhibit single-layer adsorption characteristics .

Result of Action

It has been suggested that the compound may form a protective layer on the surface of mild steel, thereby inhibiting corrosion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been evaluated as a corrosion inhibitor for mild steel in a 1 M HCl solution . The compound’s inhibition efficiency reached 96.06% at a 0.2 mM concentration .

Propiedades

IUPAC Name |

2-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S.2ClH/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8;;/h2-3,5-7H,1,4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTUOCIRQJAMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)

![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)

![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)

![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)